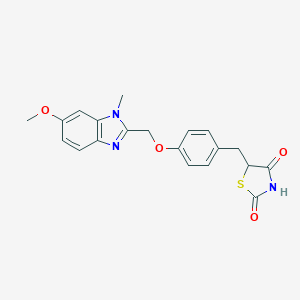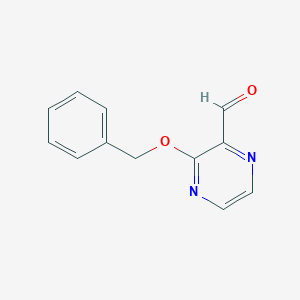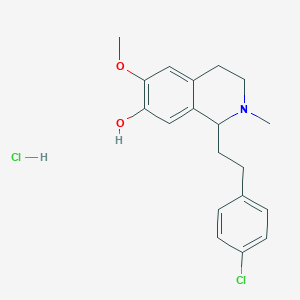![molecular formula C9H13BrO B070960 3-Bromo-4-ethoxybicyclo[3.1.1]hept-2-ene CAS No. 168007-86-1](/img/structure/B70960.png)
3-Bromo-4-ethoxybicyclo[3.1.1]hept-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-ethoxybicyclo[3.1.1]hept-2-ene is a bicyclic compound that has been of interest to researchers due to its unique chemical structure and potential applications in various fields. This compound is also known as 2-bromo-2-ethoxy-1,3,3-trimethylbicyclo[2.2.1]heptane and has a molecular weight of 209.16 g/mol.
Wirkmechanismus
The mechanism of action of 3-Bromo-4-ethoxybicyclo[3.1.1]hept-2-ene is not fully understood, but it is believed to act as a nucleophile in various chemical reactions. This compound has been shown to undergo various reactions, such as cycloaddition reactions, which are facilitated by its unique chemical structure.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 3-Bromo-4-ethoxybicyclo[3.1.1]hept-2-ene. However, studies have shown that this compound has low toxicity and is not mutagenic or carcinogenic.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-Bromo-4-ethoxybicyclo[3.1.1]hept-2-ene in lab experiments is its unique chemical structure, which allows for the synthesis of various compounds. However, one of the limitations is the difficulty in obtaining this compound in large quantities, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-Bromo-4-ethoxybicyclo[3.1.1]hept-2-ene. One area of interest is the synthesis of new compounds using this compound as a starting material. Another area of research is the study of the mechanism of action of this compound and its potential applications in various fields, such as materials science and drug discovery.
In conclusion, 3-Bromo-4-ethoxybicyclo[3.1.1]hept-2-ene is a unique compound that has potential applications in various fields of science. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of 3-Bromo-4-ethoxybicyclo[3.1.1]hept-2-ene involves the reaction of 3-bromo-4-methylcyclohexene with ethyl magnesium bromide in the presence of a catalyst such as copper(I) iodide. This reaction leads to the formation of the desired compound in good yields.
Wissenschaftliche Forschungsanwendungen
3-Bromo-4-ethoxybicyclo[3.1.1]hept-2-ene has been studied for its potential applications in various fields of science. One of the main areas of research is its use as a starting material for the synthesis of other compounds. This compound has been used as a precursor for the synthesis of various natural products, such as the sesquiterpene (-)-cubenene.
Eigenschaften
CAS-Nummer |
168007-86-1 |
|---|---|
Produktname |
3-Bromo-4-ethoxybicyclo[3.1.1]hept-2-ene |
Molekularformel |
C9H13BrO |
Molekulargewicht |
217.1 g/mol |
IUPAC-Name |
3-bromo-4-ethoxybicyclo[3.1.1]hept-2-ene |
InChI |
InChI=1S/C9H13BrO/c1-2-11-9-7-3-6(4-7)5-8(9)10/h5-7,9H,2-4H2,1H3 |
InChI-Schlüssel |
VWZXBEKLONOPRI-UHFFFAOYSA-N |
SMILES |
CCOC1C2CC(C2)C=C1Br |
Kanonische SMILES |
CCOC1C2CC(C2)C=C1Br |
Synonyme |
Bicyclo[3.1.1]hept-2-ene, 3-bromo-4-ethoxy- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



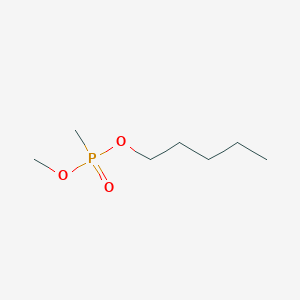
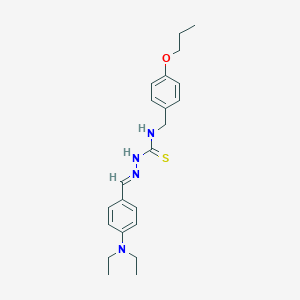
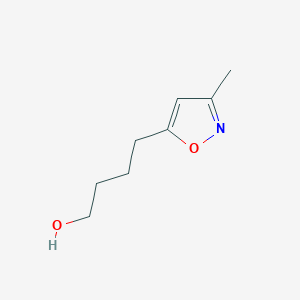
![Lanthanum tris[bis(trimethylsilyl)amide]](/img/structure/B70882.png)
![1-[5-(3-Hydroxy-3-methylbut-1-ynyl)-2-thienyl]ethan-1-one](/img/structure/B70884.png)
